molecular formula C6H3F2NO2 B107855 1,3-Difluoro-2-nitrobenzene CAS No. 19064-24-5

1,3-Difluoro-2-nitrobenzene

Cat. No. B107855
CAS RN: 19064-24-5
M. Wt: 159.09 g/mol
InChI Key: SSNCMIDZGFCTST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Difluoro-2-nitrobenzene is a chemical compound that is part of the nitroaromatic family, a group known for its complex photophysics and photochemistry. While the provided papers do not directly discuss 1,3-difluoro-2-nitrobenzene, they do provide insights into the behavior of similar compounds, which can be used to infer certain properties and reactions of 1,3-difluoro-2-nitrobenzene.

Synthesis Analysis

The synthesis of related fluorinated nitrobenzene compounds often involves multi-step reactions with careful control of conditions to ensure the introduction of fluorine and nitro groups at specific positions on the benzene ring. For example, 2,3,4-Trifluoronitrobenzene was synthesized from dichlorofluorobenzene through nitration and subsequent fluorination, achieving a high yield of the fluorination step . This suggests that a similar approach could be used for the synthesis of 1,3-difluoro-2-nitrobenzene, with appropriate adjustments to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated nitrobenzene derivatives has been extensively studied. For instance, the crystal and molecular structures of various trinitrobenzene derivatives have been determined, showing how the presence of substituents like fluorine can cause significant twisting of nitro groups out of the plane of the benzene ring . This information is valuable for understanding the molecular geometry of 1,3-difluoro-2-nitrobenzene, which likely exhibits similar structural distortions due to the presence of electronegative fluorine atoms and the nitro group.

Chemical Reactions Analysis

Fluorinated nitrobenzene compounds participate in a variety of chemical reactions, often involving the substitution of fluorine atoms by nucleophiles. For example, reactions of 1,2-difluoro-4,5-dinitrobenzene with amines resulted in the displacement of fluorine atoms in preference to nitro groups . This suggests that 1,3-difluoro-2-nitrobenzene could also undergo nucleophilic substitution reactions where the fluorine atoms are replaced while retaining the nitro group.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated nitrobenzene derivatives are influenced by the presence of both fluorine and nitro groups. The introduction of fluorine atoms into the benzene ring can enhance the thermal stability of the compound, as seen in the case of 1,3,5-trifluorobenzene, which also shows superior film-forming properties for lithium-ion batteries . Additionally, the electronic properties of the fluorine atoms can affect the NMR spectra and the anisotropy of indirect fluorine couplings, as demonstrated by studies on 1,2-difluorobenzene . These properties are likely to be relevant to 1,3-difluoro-2-nitrobenzene as well, affecting its behavior in various applications.

Scientific Research Applications

Electron Attachment and Dissociation Studies

1,3-Difluoro-2-nitrobenzene, along with other nitrobenzene derivatives, has been studied for its interaction with electrons. Investigations using electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS) have revealed insights into the energies of electron attachment and the behavior of negative ions formed. These studies are significant for understanding the electronic properties of such compounds (Asfandiarov et al., 2007).

Molecular Geometry and Nuclear Magnetic Resonance (NMR) Analysis

Research involving the NMR spectra of 1,3-difluorobenzene in nematic solvents provides valuable data on molecular geometry and the anisotropy of indirect fluorine-fluorine coupling. This helps in understanding the structural properties of the molecule, which is crucial for various applications in chemical and material sciences (Otter et al., 1973).

Inhibition of Polymorphonuclear Leukocyte Functions

Studies have shown that bifunctional fluorinated nitrobenzenes, including compounds similar to 1,3-difluoro-2-nitrobenzene, can inhibit various functions of polymorphonuclear leukocytes, such as chemotaxis and phagocytosis. This suggests potential biomedical applications, particularly in modulating immune responses (Elferink & Deierkauf, 1984).

Photophysics and Photochemistry Insights

Research into the photophysics and photochemistry of nitrobenzene compounds, including derivatives like 1,3-difluoro-2-nitrobenzene, has been extensive. Studies using computational methods have shed light on the decay paths of these molecules after UV absorption, providing insights that are essential for applications in photodynamic therapy and environmental photodegradation processes (Giussani & Worth, 2017).

Thermodynamic Studies

Extensive thermodynamic studies on difluoronitrobenzene isomers have been conducted. These include experimental and computational thermochemical analyses which are crucial for understanding the stability and reactivity of these compounds. Such information is vital for their application in synthesis and material science (Ribeiro da Silva et al., 2010).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral and dermal toxicity, acute inhalation toxicity for vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,3-difluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNCMIDZGFCTST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172559
Record name 1,3-Difluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Difluoro-2-nitrobenzene

CAS RN

19064-24-5
Record name 1,3-Difluoro-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19064-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Difluoro-2-nitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Difluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-difluoro-2-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.888
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of sodium perborate tetrahydrate (65 g, 422 mmol) in glacial acetic acid (250 mL) was stirred at 80° C. 2,6-Difluoroaniline (11.0 g, 85 mmol) in glacial acetic acid (50 mL) was added slowly to the mixture. The temperature was maintained between 80-90° C. for 1 hour. The cooled reaction mixture was poured into water and extracted twice with diethyl ether. The combined organic layers were washed with a dilute solution of sodium bicarbonate, dried over anhydrous magnesium sulfate and evaporated. The residue was purified via Biotage chromatography (FlasH90i, silica, 10% THF/hexane) and the product washed with hexane to afford 2,6-difluoronitrobenzene (7.0 g) (52%). MS (ESI) m/z 160 ([M+H]+).
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,6-Difluoroaniline (11.0 g, 85 mmol) in glacial acetic acid (50 mL) was added slowly to a stirred suspension of sodium perborate tetrahydrate (65 g, 422 mmol) in glacial acetic acid (250 mL) at 80° C. The temperature was maintained between 80-90° C. for 1 hour. The cooled reaction mixture was poured into water and extracted twice with diethyl ether, the combined organic layers were washed with a dilute solution of sodium bicarbonate, dried (MgSO4) and evaporated. The residue was purified by silica gel column chromatography (Hexane:THF, 9:1) and the product washed with hexane to afford 2,6-difluoronitrobenzene (7.0 g) which was used without further examination.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Difluoro-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,3-Difluoro-2-nitrobenzene
Reactant of Route 3
1,3-Difluoro-2-nitrobenzene
Reactant of Route 4
1,3-Difluoro-2-nitrobenzene
Reactant of Route 5
1,3-Difluoro-2-nitrobenzene
Reactant of Route 6
1,3-Difluoro-2-nitrobenzene

Citations

For This Compound
28
Citations
E Hirota, K Kuchitsu, T Steimle, J Vogt… - … Containing Three or Four …, 2014 - Springer
The barriers to internal rotation of the nitro group were determined to be 16.5 (15) and 2.2 (5) NJ mol–1 at τ (C–C–N= O) of 0 and 90, respectively. The nozzle temperature was 337… …
Number of citations: 0 link.springer.com
Y Li, P Chen, Y Liu, P Yin, C He… - Chinese Journal of …, 2020 - Wiley Online Library
of main observation and conclusion In order to explore the effects of fluoro substituents on the energy and safety of energetic compounds, a series of fluorodinitrobenzenes including 1,3…
Number of citations: 12 onlinelibrary.wiley.com
F Yang, L Yan, K Ma, L Yang, J Li, L Chen, J You - 2006 - Wiley Online Library
We have developed an efficient method to synthesize a new type of oxacalix[4]arenes containing nitrogen functional groups in a single step, through N,N‐dimethylglycine‐promoted …
S Zhersh, O Lukin, V Matvienko, A Tolmachev - Tetrahedron, 2010 - Elsevier
The synthesis of five hitherto unknown isomeric fluoronitrobenzenesulfonyl chlorides is described. The compounds are prepared from difluoronitrobenzenes by a two-step procedure. In …
Number of citations: 6 www.sciencedirect.com
C Jovene, M Jacquet, J Marrot… - European Journal of …, 2014 - Wiley Online Library
New quinoxaline 1,4‐dioxide derivatives have been synthesized from novel fluorinated benzofuroxans such as 4‐fluorobenzofuroxan, which is prepared for the first time. Furthermore, …
S Dey, AK Pal, M Upadhyay, A Datta… - The Journal of Physical …, 2023 - ACS Publications
Triplet energy harvesting via thermally activated delayed fluorescence (TADF) from pure organic systems has attracted great attention in organic light-emitting diodes, sensing, and …
Number of citations: 3 pubs.acs.org
D Hariprasad, AN Rao, CP Kumar, C Venkanna - zkginternational.com
The nitrogen containing heterocyclic systems are very interesting because of their physico-chemical properties with relevance to the design of new drugs of pharmaceutical importance. …
Number of citations: 0 www.zkginternational.com
MS Malamas, Y Ni, J Erdei, H Stange… - Journal of medicinal …, 2011 - ACS Publications
The identification of highly potent and orally active phenylpyrazines for the inhibition of PDE10A is reported. The new analogues exhibit subnanomolar potency for PDE10A, …
Number of citations: 80 pubs.acs.org
S Lee, DA Abed, MU Nguyen, MP Verzi, L Hu - European Journal of …, 2022 - Elsevier
The Keap1-Nrf2-ARE pathway plays an important role in responding to oxidative stress and maintaining the redox homeostasis. Small molecule inhibitors targeting directly the Keap1-…
Number of citations: 9 www.sciencedirect.com
CC McComas, A Palani, W Chang… - …, 2017 - Wiley Online Library
Studies directed at developing a broadly acting non‐nucleoside inhibitor of HCV NS5B led to the discovery of a novel structural class of 5‐aryl benzofurans that simultaneously interact …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.